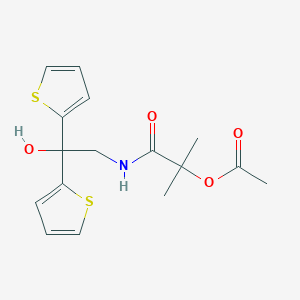

1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

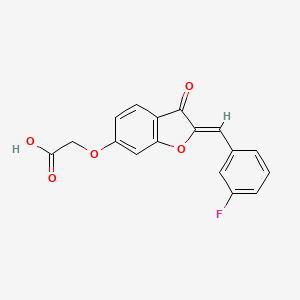

The compound is a complex organic molecule with multiple functional groups, including hydroxy, amino, and acetate groups. It also contains thiophene rings .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-Hydroxy-2,2-di (2-thienyl)acetic acid and Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate have been synthesized and studied. The synthesis of these compounds could potentially provide insights into the synthesis of the requested compound.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Preparation through Grignard Reaction : This chemical has been prepared using 2-bromothiophene as a raw material, treated with Grignard reagent and dimethyl oxalate. This synthesis method is important for creating drug intermediates and can be incorporated into undergraduate organic chemistry experiments, enhancing student interest in scientific research and experimental skills (W. Min, 2015).

Pharmacological Research

- Microwave Assisted Synthesis and Pharmacological Activities : A series of compounds related to this chemical were synthesized and showed significant anti-inflammatory, analgesic, and antioxidant activities. These activities are comparable to standard drugs like indomethacin and aspirin. Molecular docking studies also support their potential binding modes on cyclooxygenase-1 (COX-1) and COX-2 enzymes (M. Attimarad, M. Khedr, & Bandar E. Aldhubiab, 2017).

Applications in Cognitive Enhancement

- Use in the Synthesis of Cognitive Enhancer T-588 : This chemical has been used in the catalytic asymmetric hydrogenation process for synthesizing a key intermediate in the production of T-588, a cognitive enhancer. Its high enantiomeric excess after recrystallization makes it a valuable intermediate (Xiaoming Li et al., 2011).

Antimicrobial Research

- Antimicrobial Evaluation of Related Derivatives : Compounds synthesized using similar methods showed antimicrobial activity against various bacteria and yeast fungi, highlighting the potential for use in treating infections (Y. Ünver, Esra Düğdü, K. Sancak, & M. Er, 2008).

Applications in Material Science

- Synthesis for Industrial Applications : Derivatives of this compound have been synthesized for industrial applications. The synthesis process and characterizations, including NMR and IR studies, indicate potential uses in photoelectronic devices due to their structural and optical properties (S. Shafi, R. Rajesh, & S. Senthilkumar, 2021).

Propriétés

IUPAC Name |

[1-[(2-hydroxy-2,2-dithiophen-2-ylethyl)amino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-11(18)21-15(2,3)14(19)17-10-16(20,12-6-4-8-22-12)13-7-5-9-23-13/h4-9,20H,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGRBQRTNFFJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid](/img/structure/B2424432.png)

![(E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic Acid](/img/structure/B2424434.png)

![1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2424436.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-3-carboxamide](/img/structure/B2424438.png)

![2-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424440.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2424444.png)

![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)

![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)